2-[(4-Iodophenyl)amino]acetic acid
Description
Significance of N-Arylglycine Scaffolds in Synthetic Chemistry and Biological Research Applications
N-arylglycine derivatives are recognized for their broad utility in both synthetic and medicinal chemistry. Their structural framework is a key component in the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.net For instance, they serve as precursors in cross-dehydrogenative coupling (CDC) reactions, a powerful strategy for forming new chemical bonds by directly activating C-H bonds. nih.gov This method is valued for its efficiency and atom economy. nih.gov
From a biological perspective, N-arylglycine derivatives have been investigated for a range of activities. Some have shown potential as tuberculostatic agents, highlighting their relevance in the search for new antibacterial treatments. acs.org The N-arylglycine scaffold is also present in non-proteinogenic α-amino acids, which are crucial components of therapeutic peptides and complex natural products like the antibiotic vancomycin. nih.gov Furthermore, these derivatives have found applications as photopolymerization initiators, which are important in materials science for processes like stereolithography and the creation of polymeric dental formulations. rsc.org The versatility of the N-arylglycine scaffold makes it a valuable building block in the development of new bioactive compounds and materials. researchgate.netbeilstein-journals.org
Overview of Iodinated Organic Compounds in Advanced Research Methodologies
The presence of an iodine atom in an organic molecule, as seen in 2-[(4-Iodophenyl)amino]acetic acid, confers unique properties that are highly advantageous in advanced research. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in chemical reactions. wikipedia.org This reactivity is extensively exploited in organic synthesis, particularly in cross-coupling reactions where new carbon-carbon or carbon-heteroatom bonds are formed. bohrium.comrsc.org
Iodinated compounds, especially those containing radioisotopes of iodine, are indispensable tools in biological research, diagnostic imaging, and radiotherapy. acs.org For example, compounds labeled with iodine-123 or iodine-124 are used in SPECT and PET imaging, respectively, to visualize disease processes in the body. acs.org Iodine-131 is employed in radiotherapy, while iodine-125 (B85253) is commonly used in preclinical and medicinal chemistry research. acs.orgresearchgate.net Additionally, the high atomic weight of iodine makes polyiodoorganic compounds effective X-ray contrast agents in medical imaging techniques like fluoroscopy. wikipedia.org The unique reactivity and physical properties of iodinated organic compounds make them crucial for a wide range of advanced scientific methodologies. acs.orgresearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 13370-63-3 arctomsci.comlabfind.co.krbldpharm.com |
| Molecular Formula | C8H8INO2 sigmaaldrich.cn |
| Synonyms | N-(4-Iodophenyl)glycine |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodoanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c9-6-1-3-7(4-2-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRDVBAZCFOXDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 4 Iodophenyl Amino Acetic Acid and Analogues
Strategies for N-Arylation and Glycine (B1666218) Moiety Formation
The core challenge in synthesizing 2-[(4-Iodophenyl)amino]acetic acid lies in the efficient formation of the bond between the nitrogen atom of the glycine precursor and the iodinated phenyl ring. Various strategies have been developed, ranging from oxidative coupling reactions to palladium-catalyzed C-H functionalization.
Oxidative coupling represents a powerful strategy for forming C-N bonds by activating C-H bonds adjacent to a nitrogen atom. These methods often proceed under mild conditions and can offer novel pathways to arylglycine derivatives.
Copper-catalyzed oxidative coupling reactions have emerged as an effective method for generating N-aryl bonds. researchgate.net These reactions can directly couple N-H and P-H bonds and have been applied to the cross-coupling of arylamines with various partners. researchgate.net In the context of arylglycine synthesis, copper catalysts, often in the presence of an amino acid ligand like L-proline or N,N-dimethylglycine, can facilitate the coupling of aryl halides with amino acids. chimia.chnih.govsemanticscholar.org This approach significantly lowers the high reaction temperatures typically required for Ullmann-type condensations. chimia.chnih.gov For the synthesis of this compound, this methodology could involve the direct coupling of 4-iodoaniline (B139537) with a glycine ester, promoted by a copper(I) catalyst and a suitable ligand. Another variant involves the copper-mediated oxidative coupling of N-aryl glycine esters with other molecules, demonstrating the activation of the α-position of the glycine ester. researchgate.net
Table 1: Representative Copper-Catalyzed Coupling Reactions
| Catalyst/Ligand | Aryl Halide/Amine | Nucleophile | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| CuI / L-proline | Aryl Halides | Primary Amines | 40-90 °C | Good to Excellent | nih.gov |
| CuI / N,N-dimethylglycine | Aryl Halides | Alcohols (for ether formation) | 90 °C | Good to Excellent | nih.gov |
An alternative oxidative strategy involves the use of meta-Chloroperoxybenzoic acid (m-CPBA) to synthesize arylglycine derivatives from α-amino esters and phenols or naphthols. nih.govd-nb.info This method proceeds smoothly under ambient conditions. nih.gov The proposed mechanism suggests that m-CPBA first oxidizes the tertiary α-amino ester to an amine N-oxide intermediate. nih.govd-nb.info This intermediate then interacts with 3-chlorobenzoic acid (the byproduct of m-CPBA) to generate a reactive iminium ion. nih.gov The iminium ion subsequently undergoes a Mannich-type reaction with a nucleophile, such as a phenol, to yield the final arylglycine product. nih.govd-nb.info While this specific protocol has been demonstrated with phenols, the underlying principle of generating an electrophilic glycine equivalent could be adapted for reactions with anilines like 4-iodoaniline.
Table 2: m-CPBA-Mediated Oxidative Coupling of 2-Naphthol with Ethyl 2-morpholinoacetate
| Substrate (equiv) | m-CPBA (equiv) | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 1.0 | 1.0 | CH₃CN | 65 | nih.gov |
| 1.2 | 1.2 | CH₃CN | 77 | nih.gov |
| 1.2 | 1.2 | CH₂Cl₂ | 86 | nih.gov |
| 1.2 | 1.2 | Dioxane | 82 | nih.gov |
Data adapted from a study on the synthesis of arylglycine derivatives via oxidative sp3 C–H functionalization. nih.gov
Mannich-type reactions are a cornerstone of C-C bond formation and are highly effective for the synthesis of α-amino acids. organic-chemistry.org This reaction involves the aminoalkylation of a carbon nucleophile via an imine or iminium ion intermediate. gijash.com In the context of arylglycine synthesis, a three-component reaction between an amine, an aldehyde (often glyoxylic acid), and a nucleophile provides a modular approach to the target scaffold. beilstein-journals.org
A prominent example is the Petasis borono-Mannich reaction, which couples an amine, an aldehyde, and an arylboronic acid. beilstein-journals.orgresearchgate.net To synthesize an analogue of the target compound, one could react an amine, glyoxylic acid, and a 4-iodophenylboronic acid. beilstein-journals.org More broadly, Mannich reactions can be performed with pre-formed imines. For instance, imines of glycine alkyl esters can react with various N-protected imines in the presence of chiral copper(I) complexes to yield α,β-diamino acid derivatives with high enantioselectivity. nih.gov Research has also demonstrated the synthesis of related structures, such as 3-(4-chlorophenylamino)-1-(4-iodophenyl)-3-phenylpropan-1-one, using a Mannich reaction, confirming the utility of iodo-substituted aromatic compounds in this transformation. oarjbp.com
Condensation reactions, where two molecules combine with the elimination of a small molecule like water or hydrogen halide, represent one of the most direct and classical methods for preparing anilinoacetic acids. libretexts.orglabxchange.orglibretexts.org The synthesis of this compound can be readily achieved by the nucleophilic substitution reaction between 4-iodoaniline and a 2-haloacetic acid, such as chloroacetic acid or bromoacetic acid, or their corresponding esters.
In this reaction, the lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbon atom bearing the halogen, displacing the halide ion. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. This amidation process is a robust and widely used method for forming the N-aryl bond in arylglycine derivatives. libretexts.org
Palladium-catalyzed C-H functionalization has become a transformative tool for the synthesis of complex and nonproteinogenic amino acids. rhhz.netrsc.org This strategy involves the use of a directing group, often attached to the nitrogen or carbon terminus of an amino acid substrate, to guide a palladium catalyst to a specific C(sp³)–H bond. acs.orgrsc.org The catalyst then mediates the coupling of this position with a reaction partner, typically an aryl halide. acs.org
For the synthesis of arylglycine analogues, this can be approached in two ways:
N-Arylation: A direct N-arylation of amino acid esters with aryl halides or triflates can be achieved using palladium catalysts with specialized phosphine (B1218219) ligands, such as t-BuBrettPhos. acs.orgnih.gov This method offers mild reaction conditions and minimizes racemization of the chiral center. acs.orgnih.gov This would be a direct route to the target compound's ester by coupling a glycine ester with 4-iodotriflate or a related electrophile.
α-Arylation: While less direct for an N-aryl glycine, palladium catalysis can be used for the α-arylation of glycine derivatives. For example, the palladium-catalyzed α-arylation of N-(diphenylmethylene)glycinate with aryl bromides provides a versatile route to α-arylated amino acids. acs.org
These methods provide powerful, modern alternatives for creating the C-N or C-C bonds necessary for accessing complex arylglycine structures. nih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-chlorobenzoic acid |
| 4-iodoaniline |
| 4-iodophenylboronic acid |
| Bromoacetic acid |
| Chloroacetic acid |
| Ethyl 2-morpholinoacetate |
| Glyoxylic acid |
| L-proline |
| meta-Chloroperoxybenzoic acid (m-CPBA) |
| N,N-dimethylglycine |
| N-(diphenylmethylene)glycinate |
Palladium-Catalyzed C-H Functionalization for Nonproteinogenic Amino Acids
Enantioselective C-H Arylation of N-Aryl Glycine Esters
A significant advancement in the synthesis of chiral α-amino acid derivatives involves the enantioselective C-H arylation of N-aryl glycine esters. One notable method utilizes a chiral Palladium(II) catalyst in combination with aryl boric acids. This approach integrates direct C-H oxidation with asymmetric arylation, demonstrating excellent enantioselectivity nih.gov. The reaction proceeds via the formation of a chiral palladium complex that facilitates the stereocontrolled coupling of the glycine ester with the aryl boronic acid.
The general scheme for this transformation can be represented as follows:
Substrates : N-aryl glycine esters and aryl boronic acids.
Catalyst : Chiral Pd(II) complex.
Key Feature : Direct C-H bond activation and subsequent asymmetric arylation.
This methodology provides a powerful tool for the synthesis of enantioenriched arylglycine derivatives, which are valuable building blocks in organic synthesis.
Delta-Methyl C-H Olefination Strategies
While direct delta-methyl C-H olefination on N-aryl glycine esters is not extensively documented, analogous palladium-catalyzed C(sp³)–H activation strategies on similar amino acid frameworks provide valuable insights into potential synthetic routes. For instance, palladium-catalyzed β-C(sp³)–H arylation of phthaloyl alanine (B10760859) derivatives has been successfully achieved using a 2-(2-pyridyl) ethylamine (B1201723) (PE) auxiliary researchgate.netrsc.org. This auxiliary is particularly effective for the arylation of primary C(sp³)–H bonds with sterically hindered aryl iodides researchgate.netrsc.org.
Adapting such a strategy for olefination would likely involve the following considerations:
Directing Group : A suitable directing group attached to the nitrogen atom of the glycine ester would be necessary to direct the palladium catalyst to the desired C-H bond.
Catalyst System : A palladium catalyst, often in combination with a ligand and an oxidant, would be required to facilitate the C-H activation and subsequent olefination.
Olefinating Agent : An appropriate olefinating agent, such as an acrylate (B77674) or styrene (B11656) derivative, would be needed to couple with the activated substrate.
Further research is necessary to develop a specific and efficient protocol for the delta-methyl C-H olefination of N-aryl glycine esters.
Mechanistic Investigations of Palladium-Catalyzed C-H Activation Pathways
The mechanism of palladium-catalyzed C-H activation is a complex process that has been the subject of extensive research. In the context of N-aryl amino acid derivatives, the reaction is believed to proceed through several key steps. The catalytic cycle often involves the coordination of a directing group on the substrate to the palladium center, which facilitates the C-H activation step digitellinc.com. This directed C-H activation leads to the formation of a palladacycle intermediate.
Introduction of the Iodo-Substituent
The introduction of an iodine atom onto the aromatic ring is a critical step in the synthesis of this compound. Several methods can be employed for this transformation, each with its own advantages and limitations.
Decarboxylative Halogenation Pathways for Aromatic Carboxylic Acids
Decarboxylative iodination offers a direct method for converting aromatic carboxylic acids into aryl iodides. This transformation is particularly useful when the corresponding carboxylic acid is readily available. Recent advancements in this area include the development of transition-metal-free methods. For instance, a low-cost decarboxylative iodination using readily available benzoic acids and molecular iodine has been reported nih.govacs.orgmanchester.ac.uksemanticscholar.org. Mechanistic studies of this reaction suggest it does not proceed via a radical pathway, distinguishing it from classical Hunsdiecker-type reactions semanticscholar.org.
Another approach involves a copper-catalyzed decarboxylative iodination of aryl carboxylic acids using sodium iodide under aerobic conditions, providing a practical route to aryl iodides researchgate.net. Visible-light-induced decarboxylative iodination of aromatic carboxylic acids has also been developed, offering a mild and efficient method with a broad substrate scope digitellinc.com.
| Method | Reagents | Key Features |
| Transition-Metal-Free | Benzoic acids, I₂ | Low cost, scalable acs.orgsemanticscholar.org |
| Copper-Catalyzed | Aryl carboxylic acids, NaI, O₂ | Aerobic conditions, practical researchgate.net |
| Visible-Light-Induced | Aromatic carboxylic acids, photocatalyst | Mild conditions, high efficiency digitellinc.com |
Electrophilic Iodination Techniques for Substituted Anilines
Electrophilic aromatic substitution is a fundamental method for the iodination of activated aromatic rings, such as those in substituted anilines. The amino group of the aniline (B41778) derivative activates the ring towards electrophilic attack, typically directing the incoming electrophile to the ortho and para positions.
A variety of iodinating reagents can be employed, each with specific reactivity and selectivity profiles. Common reagents include:
N-Iodosuccinimide (NIS) : Often used in combination with an acid catalyst, such as trifluoroacetic acid, to enhance its electrophilicity researchgate.net.
Molecular Iodine (I₂) : Can be used with an oxidizing agent to generate a more potent electrophilic iodine species.
Iodine Monochloride (ICl) : A highly reactive and effective iodinating agent.
The choice of reagent and reaction conditions can be tailored to achieve the desired regioselectivity and yield. For example, the use of a bulky directing group on the nitrogen atom can favor para-substitution by sterically hindering the ortho positions.
Targeted Iodination in Anilinoacetic Acid Frameworks
For the specific synthesis of this compound, targeted iodination of the anilinoacetic acid framework is required. The directing effect of the amino group and the acetic acid side chain will influence the regioselectivity of the iodination. The amino group is a strong activating group and an ortho-, para-director, while the acetic acid group is a deactivating group. Therefore, the para-position relative to the amino group is the most likely site for electrophilic substitution.
To achieve high regioselectivity for the para-iodination, several strategies can be considered:
Control of Reaction Conditions : Careful optimization of the solvent, temperature, and reaction time can influence the product distribution.
Use of Specific Iodinating Reagents : Certain iodinating reagents may exhibit higher para-selectivity. For example, a combination of iodine and trichloroisocyanuric acid has been shown to be highly regioselective for the iodination of N-phenylureas rsc.org.
Protecting Group Strategies : The use of a bulky protecting group on the nitrogen atom can sterically block the ortho positions, thereby favoring iodination at the para-position.
By carefully selecting the appropriate iodination method and reaction conditions, the iodo-substituent can be efficiently and selectively introduced into the anilinoacetic acid framework to yield the desired this compound.
Chemical Reactivity and Transformation of 2 4 Iodophenyl Amino Acetic Acid
Transformations of the Anilino Functionality
The secondary amine, or anilino group, also offers opportunities for chemical modification, primarily through N-alkylation and N-acylation reactions. These reactions introduce substituents onto the nitrogen atom, further diversifying the molecular structure. Palladium-catalyzed N-arylation reactions are a common method for forming C-N bonds and can be applied to couple 2-aminothiazole (B372263) derivatives with aryl bromides and triflates. mit.eduacs.org
Reactivity of the Aromatic Ring and Iodine Substituent
The iodinated phenyl ring is a key feature of 2-[(4-Iodophenyl)amino]acetic acid, providing a reactive handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.
Transition Metal-Catalyzed Cross-Coupling Reactions for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the site of the iodine atom. researchgate.net These reactions tolerate a wide variety of functional groups, making them suitable for complex molecule synthesis. nih.gov
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org In the context of this compound, the aryl iodide can be coupled with various boronic acids or their esters to form biaryl structures. researchgate.netmdpi.com This reaction is valued for its mild conditions and the low toxicity of the boron-containing reagents. mdpi.com The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Iodides
| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield | Reference |
| 2-(4-Iodophenyl)-1H-benzimidazole | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃ | 2-(Substituted biphenyl)benzimidazoles | High | researchgate.net |
| Boc-p-iodo-L-phenylalanine | [¹⁸F]4-Fluorophenylboronic acid | (L₃)₂Pd(OAc)₂ | ¹⁸F-labeled phenylalanine derivative | 75% | acs.org |
| 4-Iodobenzoic acid | [¹⁸F]4-Fluorophenylboronic acid | (L₃)₂Pd(OAc)₂ | ¹⁸F-labeled benzoic acid derivative | 83% | acs.org |
This table is for illustrative purposes and specific yields can vary based on reaction conditions.
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organotin reagents. nih.govwikipedia.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin compounds. nih.govorganic-chemistry.org
Table 2: Key Features of the Stille Reaction
| Feature | Description |
| Reactants | Organostannane and an organic halide or pseudohalide. wikipedia.org |
| Catalyst | Typically a palladium(0) complex. wikipedia.org |
| Advantages | High tolerance for various functional groups and stable reagents. nih.gov |
| Disadvantages | Toxicity of organotin compounds. nih.govorganic-chemistry.org |
| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org |
Palladium-catalyzed direct arylation is another important method for modifying the aromatic ring. science.gov This approach can involve the C-H activation of an arene followed by coupling with an aryl halide. While less common for direct arylation of the iodinated ring of this compound itself, related palladium-catalyzed processes can be used to arylate derivatives. For instance, palladium-catalyzed α-arylation of aryl acetic acid derivatives can be achieved with aryl chlorides and bromides. organic-chemistry.orgnih.gov This reaction proceeds through the formation of a dienolate intermediate. organic-chemistry.org
Nucleophilic Aromatic Substitution (SNAr) on Iodophenyl Systems
Nucleophilic aromatic substitution (SNAr) is a critical reaction for modifying aromatic rings, particularly those bearing a leaving group and electron-withdrawing substituents. The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.comnih.gov The stability of this intermediate is paramount for the reaction to occur, and it is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubdalalinstitute.com
In the context of this compound, the leaving group is the iodine atom. While halogens are common leaving groups in SNAr reactions, their reactivity follows the trend F > Cl > Br > I. Iodine is generally a poor leaving group for this type of reaction due to its lower electronegativity compared to fluorine, which is less effective at activating the aromatic ring towards nucleophilic attack.
The substituent on the ring, the aminoacetic acid group (-NHCH₂COOH), presents a more complex scenario. The nitrogen atom, with its lone pair of electrons, acts as an electron-donating group through resonance, which deactivates the ring towards nucleophilic attack. This effect would increase the electron density of the aromatic ring, making it less electrophilic and thus less susceptible to reaction with nucleophiles.
However, under specific conditions, such as transition-metal catalysis, nucleophilic substitution on iodoanilines can be achieved. For instance, copper-catalyzed N-arylation reactions of β-amino alcohols with iodoanilines have been reported to proceed efficiently, suggesting that the iodine can be displaced by a nucleophile in the presence of a suitable catalyst. nih.gov While not a classic SNAr reaction, these transformations achieve a similar net substitution.
For a traditional SNAr reaction to proceed on an iodophenyl system like this compound, significant activation, likely through the introduction of strong electron-withdrawing groups on the aromatic ring, would be necessary. Without such activation, SNAr reactions are generally unfavorable on this substrate.
Electrophilic Aromatic Substitution on Substituted Anilines
Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. The reactivity and regioselectivity of this substitution are governed by the electronic properties of the substituents already present on the ring. libretexts.org
In this compound, two substituents influence the reaction: the iodo group and the aminoacetic acid group.
Amino Group (-NHCH₂COOH): The nitrogen atom is a powerful activating group and is ortho, para-directing due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This donation stabilizes the cationic intermediate (the sigma complex or arenium ion) formed during the reaction, particularly when the attack occurs at the ortho or para positions. libretexts.org
Iodo Group (-I): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directing because their lone pairs can be donated through resonance to stabilize the cationic intermediate. libretexts.org
In this compound, the para position is occupied by the iodine atom. The powerful activating effect of the amino group dominates, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). The iodine atom at the para position further reinforces this directing effect. Therefore, electrophilic substitution on this molecule is expected to occur predominantly at the positions adjacent to the amino group.
Research on the palladium-mediated C-H functionalization of phenylglycine derivatives supports this reactivity pattern. The ortho-palladation of substituted phenylglycines, followed by reaction with halogenating agents, leads to the regioselective introduction of halogens at the ortho position of the phenyl ring. mdpi.comresearchgate.net This demonstrates the propensity for functionalization at the position ortho to the amino acid moiety.
| Substituent | Electronic Effect | Directing Influence | Predicted Outcome on this compound |
| -NHCH₂COOH | Activating (Resonance) | ortho, para | Directs incoming electrophiles to positions 2 and 6. |
| -I | Deactivating (Inductive), ortho, para-directing (Resonance) | ortho, para | Reinforces substitution at positions 2 and 6. |
Cyclization and Annulation Reactions to Form Heterocyclic Systems
The bifunctional nature of this compound, containing both a nucleophilic amine and a carboxylic acid, makes it an excellent precursor for the synthesis of various heterocyclic structures. These reactions often involve intramolecular or intermolecular cyclizations to form fused ring systems.
Synthesis of Quinolines via N-Arylglycine Derivatives
Quinolines are a significant class of nitrogen-containing heterocycles with diverse applications. mdpi.com N-Arylglycine derivatives, such as this compound, are valuable starting materials for constructing the quinoline (B57606) core. Several synthetic strategies have been developed to achieve this transformation.
One effective method is the potassium persulfate (K₂S₂O₈)-mediated oxidative cross-dehydrogenative coupling of N-aryl glycine (B1666218) derivatives with olefins. This approach provides a practical and economical route to structurally diverse quinoline-2-carboxylates in good to high yields. rsc.orgnih.gov The reaction is attractive due to the low cost and low toxicity of the oxidant. Another strategy involves an intramolecular Povarov reaction (an imino Diels-Alder reaction) of alkyne-tethered N-aryl glycine esters, promoted by an oxidant like Oxone, to yield quinoline-fused lactones and lactams. researchgate.net
The general mechanism for these types of reactions involves the initial oxidation of the N-arylglycine to form an imine or a related reactive intermediate. This intermediate then undergoes a cyclization reaction, followed by aromatization to furnish the stable quinoline ring system. mdpi.com
| Reaction Type | Reagents | Product Type | Reference |
| Cross-dehydrogenative coupling | K₂S₂O₈, Olefins | Quinoline-2-carboxylates | rsc.org, nih.gov |
| Intramolecular Povarov Cyclization | Oxone, Alkyne-tethered esters/amides | Quinoline-fused lactones/lactams | researchgate.net |
| Domino Reaction | Triflic acid, N,N-dimethyl enaminones | 3-Acyl quinolines | mdpi.com |
Photoredox Addition-Cyclizations with Maleimide (B117702) and Anilinoacetic Acids
Photoredox catalysis has emerged as a powerful tool in organic synthesis. Interestingly, it has been discovered that anilinoacetic acids can undergo a photoredox reaction with maleimide upon irradiation with UVA light without the need for an external photocatalyst. nih.govnih.gov In this process, maleimide synergistically acts as both a radical-generating photo-oxidant and a radical acceptor. nih.govresearchgate.net
The proposed mechanism involves the photo-excited maleimide oxidizing the electron-rich anilinoacetic acid to generate a radical ion pair. nih.gov Subsequent deprotonation and decarboxylation of the anilinoacetic acid radical cation generate an α-amino radical. This radical then adds to a molecule of maleimide, and the resulting adduct undergoes an intramolecular cyclization onto the aromatic ring, followed by rearomatization, to yield pyrroloquinolinedione derivatives. beilstein-journals.orgd-nb.info
Given that this compound is an anilinoacetic acid derivative, it is a suitable substrate for this transformation. The reaction would be expected to produce a di-substituted pyrrolo[3,4-c]quinolinedione. This catalyst-free photochemical method offers a green and efficient pathway to complex heterocyclic scaffolds from simple precursors. nih.gov
| Reactants | Conditions | Key Intermediate | Product |
| Anilinoacetic Acid, Maleimide | UVA irradiation, no catalyst | α-Amino radical | Pyrroloquinolinedione |
Ring Closure Strategies for Imidazolidinone and Thiohydantoin Analogues
The structure of this compound is well-suited for the synthesis of five-membered heterocyclic rings like imidazolidinones and their sulfur analogs, thiohydantoins.
Imidazolidinones: These heterocycles can be synthesized from N-arylglycines through various annulation strategies. For example, a photocatalytic [3+2] annulation reaction between N-arylglycines and N-sulfonyl ketimines, using a recyclable perovskite catalyst (CsPbBr₃), has been developed to produce imidazolidine-fused sulfamidates. acs.org Another approach involves an electrochemical method where N-arylglycines react with N-sulfonyl ketimines and formaldehyde (B43269) in an EtOH-catalyzed process to yield similar fused imidazolidine (B613845) structures. dntb.gov.ua These methods highlight the utility of N-arylglycines as key building blocks in modern synthetic chemistry. rsc.org
Thiohydantoins: Thiohydantoins are sulfur analogs of hydantoins and are commonly synthesized from α-amino acids. mdpi.com A general and straightforward route involves the reaction of an amino acid with an isothiocyanate. For this compound, reaction with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) would lead to the formation of a thiourea (B124793) intermediate. Subsequent intramolecular cyclization, often promoted by acid or heat, would then yield the corresponding 3,5-disubstituted thiohydantoin. jchemrev.combibliotekanauki.pl Solid-phase synthesis methods have also been developed for producing libraries of novel 2-thiohydantoin (B1682308) derivatives. jchemrev.comfao.org
| Target Heterocycle | Key Reagents | Synthetic Strategy | Reference |
| Imidazolidinone | N-Sulfonyl ketimines | Photocatalytic or Electrochemical [3+2] Annulation | acs.org, dntb.gov.ua |
| Thiohydantoin | Isothiocyanates | Formation of thiourea followed by cyclization | jchemrev.com, bibliotekanauki.pl |
Advanced Spectroscopic Characterization and Structural Elucidation of 2 4 Iodophenyl Amino Acetic Acid
Vibrational Spectroscopy Applications (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the functional groups and vibrational modes of a molecule. These methods are based on the interaction of electromagnetic radiation with molecular vibrations, resulting in unique spectral fingerprints. For 2-[(4-Iodophenyl)amino]acetic acid, these techniques would identify characteristic vibrations of the carboxylic acid group, the secondary amine, the substituted phenyl ring, and the carbon-iodine bond.
In a typical investigation, the FT-IR spectrum would be recorded in the 4000–400 cm⁻¹ range, often using the KBr pellet method, while the FT-Raman spectrum would be recorded in the 4000–100 cm⁻¹ range using a laser source. wiley.com
A detailed assignment of the observed vibrational bands is achieved through a combination of experimental data and theoretical calculations, often using Density Functional Theory (DFT). wiley.com The Potential Energy Distribution (PED) analysis is a crucial component of this process, quantifying the contribution of individual internal coordinates (like stretching, bending, and torsion) to each normal vibrational mode. nih.gov
For this compound, key vibrational modes would be expected in specific regions of the spectra. The O-H stretching of the carboxylic acid would appear as a broad band in the FT-IR spectrum, typically between 3300-2500 cm⁻¹. The C=O stretching vibration would be observed as a strong, sharp peak around 1700-1750 cm⁻¹. The N-H stretching of the secondary amine would be expected near 3400 cm⁻¹. Vibrations of the phenyl ring (C-H and C=C stretching) would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-I stretching vibration is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
A PED analysis would precisely delineate these assignments. For instance, a band around 1720 cm⁻¹ would likely show a PED contribution of over 80% from the C=O stretching coordinate. This level of detailed analysis allows for an unambiguous understanding of the molecule's vibrational characteristics.
Table 1: Illustrative Vibrational Band Assignments for this compound (Based on Analogous Structures) Note: Specific experimental data for this compound is not available. This table illustrates the expected assignments.
| FT-IR Wavenumber (cm⁻¹) | FT-Raman Wavenumber (cm⁻¹) | Assignment | Potential Energy Distribution (PED) % |
|---|---|---|---|
| ~3400 | ~3400 | N-H Stretching | >90% ν(N-H) |
| ~3050 | ~3050 | Aromatic C-H Stretching | >95% ν(C-H) |
| ~2950 | ~2950 | CH₂ Stretching | >95% ν(C-H) |
| ~1720 | ~1720 | C=O Stretching | >85% ν(C=O) |
| ~1600 | ~1600 | Aromatic C=C Stretching | ν(C=C), δ(C-C-H) |
| ~1520 | ~1520 | N-H Bending | δ(N-H) |
| ~1300 | ~1300 | C-N Stretching | ν(C-N), δ(C-C-H) |
| ~1250 | ~1250 | C-O Stretching, O-H Bending | ν(C-O), δ(O-H) |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide information about the chemical environment, connectivity, and number of different types of protons and carbon atoms in the molecule.
In ¹H NMR, the chemical shift (δ) of a proton is influenced by the electron density of its surroundings. Protons in electron-deficient environments are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield). For this compound, the aromatic protons would appear as distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to the influence of the electron-donating amino group and the electron-withdrawing iodine atom. The methylene (B1212753) (-CH₂-) protons adjacent to the nitrogen and the carboxylic acid group would likely appear as a singlet around δ 4.0-4.5 ppm. The amine (N-H) and carboxylic acid (O-H) protons would appear as broad singlets that are exchangeable with deuterium.
In ¹³C NMR, the chemical shifts similarly reflect the electronic environment of each carbon atom. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically appearing around δ 170-180 ppm. The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon atom bonded to iodine (C-I) appearing at a significantly lower chemical shift (upfield, around δ 80-90 ppm) due to the heavy atom effect. The methylene carbon would be expected around δ 45-55 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: Specific experimental data is not available. These are predicted chemical shift ranges based on general principles and data from similar compounds.
¹H NMR Data
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to NH) | ~6.6-6.8 | Doublet |
| Aromatic H (ortho to I) | ~7.5-7.7 | Doublet |
| Methylene (-CH₂-) | ~4.0-4.5 | Singlet |
| Amine (-NH-) | Variable | Broad Singlet |
¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~170-175 |
| Aromatic C (C-N) | ~145-150 |
| Aromatic C (C-H) | ~115-140 |
| Aromatic C (C-I) | ~80-90 |
Electronic Spectroscopy (UV-Vis) and Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule as it absorbs light in the ultraviolet and visible regions (typically 200-800 nm). nih.gov The absorption of photons promotes electrons from a lower energy molecular orbital, such as the Highest Occupied Molecular Orbital (HOMO), to a higher energy orbital, like the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show absorption bands corresponding to π → π* and n → π* transitions. These transitions are characteristic of molecules containing π-systems (the phenyl ring) and atoms with non-bonding electrons (n), such as oxygen and nitrogen. sigmaaldrich.com The phenyl ring, the amino group, and the carboxylic acid group act as chromophores. The presence of the iodine substituent and the amino group on the phenyl ring would influence the wavelength of maximum absorption (λmax). Theoretical calculations using Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and correlate them with the experimental spectrum. wiley.com Analysis of the HOMO-LUMO energy gap provides insights into the chemical reactivity and kinetic stability of the molecule. wiley.com
X-ray Crystallography and Solid-State Structural Analysis
Beyond the structure of a single molecule, X-ray crystallography elucidates how molecules are arranged in the crystal lattice. This packing is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and potentially halogen bonds involving the iodine atom. The carboxylic acid and amino groups are strong candidates for forming robust hydrogen bonds (e.g., O-H···O and N-H···O), which would likely dominate the crystal packing, forming chains, sheets, or a three-dimensional network.
Computational Chemistry and Theoretical Investigations of 2 4 Iodophenyl Amino Acetic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For a molecule like 2-[(4-Iodophenyl)amino]acetic acid, DFT calculations can elucidate its fundamental chemical nature.
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311G(d,p), the molecular structure is adjusted until a minimum energy conformation is found. bhu.ac.in This process yields precise bond lengths, bond angles, and dihedral angles. For this compound, this would involve calculating the geometries of the phenyl ring, the amino linkage, and the acetic acid moiety, including the C-I, C-N, C-C, and C=O bond lengths. bhu.ac.innih.gov The electronic structure, which describes the distribution and energy of electrons, is also determined during this process.
A study on a related compound, 2-(4-Cyanophenylamino) acetic acid, compared theoretical bond lengths with experimental data, noting that slight deviations can occur because theoretical calculations are often performed on a single molecule in the gas phase, whereas experimental data may come from a solid crystal lattice. nih.gov
Table 1: Representative Theoretical vs. Experimental Bond Lengths for a Related Phenylamino Acetic Acid Derivative. This table is illustrative of the type of data generated in such a study.
| Bond | Theoretical Bond Length (Å) (DFT/B3LYP) | Experimental Bond Length (Å) |
|---|---|---|
| O1–C12 | 1.346 | 1.328 |
| O2=C12 | 1.205 | 1.205 |
| N3–C5 | 1.371 | 1.376 |
| N3–C6 | 1.436 | 1.456 |
Source: Adapted from a study on 2-(4-Cyanophenylamino) acetic acid. nih.gov
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. imperial.ac.uklibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.govacs.org For this compound, the analysis would involve calculating the energies of the HOMO and LUMO and mapping their electron density distributions to identify the likely sites for electron donation and acceptance.
Table 2: Conceptual Frontier Molecular Orbital Data This table illustrates the typical output of an FMO analysis.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.15 | Energy of the highest occupied molecular orbital; related to ionization potential. |
| ELUMO | -1.25 | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| Energy Gap (ΔE) | 4.90 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
Note: The values are hypothetical and for illustrative purposes.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.de This method is used to study charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. uni-muenchen.deresearchgate.net
Table 3: Illustrative NBO Analysis Donor-Acceptor Interactions This table shows representative data from an NBO calculation.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C-C)phenyl | ~30-40 | Lone pair delocalization into the aromatic ring. |
| LP(2) Ocarbonyl | σ(N-C) | ~5-10 | Hyperconjugation from carbonyl oxygen to adjacent sigma bond. |
| σ(C-H) | σ*(C-I) | ~1-5 | Sigma bond delocalization. |
Note: The values and interactions are hypothetical examples.
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net
The map uses a color scale where different colors represent different values of electrostatic potential. Typically, electron-rich regions, which are prone to electrophilic attack, are colored red or yellow, while electron-poor regions, which are susceptible to nucleophilic attack, are colored blue. researchgate.netpearson.com For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and a positive potential (blue) around the acidic hydrogen and the hydrogen on the amino group. pearson.com The iodine atom, due to the σ-hole phenomenon, could also exhibit a region of positive potential along the C-I bond axis, making it a potential halogen bond donor.
Computational chemistry allows for the simulation of various types of spectra, including FT-IR, Raman, and UV-Vis. By calculating the vibrational frequencies and electronic transitions, a theoretical spectrum can be generated. bhu.ac.innih.gov
Comparing these simulated spectra with experimentally recorded data is a critical step for validating the accuracy of the chosen computational method (e.g., the DFT functional and basis set). researchgate.net A good correlation between theoretical and experimental spectra confirms that the calculated molecular geometry and electronic structure are reliable representations of the actual molecule. acs.org For this compound, this would involve calculating its vibrational modes to compare with an experimental FT-IR spectrum and computing its electronic transitions to compare with an experimental UV-Vis spectrum.
Mechanistic Computational Studies of Reaction Pathways
Beyond studying the static properties of a molecule, computational chemistry can be used to investigate the mechanisms of chemical reactions. This involves mapping the potential energy surface of a reaction to identify transition states, intermediates, and activation energies.
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can model the step-by-step process. For instance, in a palladium-catalyzed C-H activation reaction, computational studies can help determine whether the mechanism proceeds via a Pd(II)/Pd(IV) cycle, explain observed stereoselectivity, and identify the rate-limiting step. rsc.org Similarly, for a process like decarboxylative halogenation, computational models can assess the energy barriers for different proposed pathways, such as those involving radical intermediates versus concerted transition states. These studies provide deep insights into reaction feasibility and can guide the development of new synthetic methods. nih.gov
Transition State Analysis and Energy Profiles of Key Transformations
Transition state analysis for this compound can provide profound insights into its reactivity, particularly in reactions such as N-alkylation, acylation, and cyclization. While specific transition state analyses for this exact molecule are not extensively documented in publicly available literature, the principles of computational chemistry allow for a theoretical exploration of its key transformations.
One such transformation is the intramolecular cyclization to form a lactam, a reaction of significant interest in medicinal chemistry. The energy profile of this reaction would involve locating the transition state structure connecting the open-chain amino acid to the cyclic product. Computational methods, such as Density Functional Theory (DFT), can be employed to model this process. The transition state would likely feature a partially formed C-N bond and a distorted geometry around the reacting centers. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.
Another key transformation amenable to computational study is the intermolecular amide bond formation, a fundamental process in peptide synthesis. The reaction of this compound with another amino acid would proceed through a tetrahedral intermediate, which can be considered a high-energy species along the reaction coordinate. Locating the transition states leading to and from this intermediate is crucial for understanding the reaction mechanism and kinetics.
Furthermore, the palladium-catalyzed cross-coupling reactions at the iodo-position are of significant synthetic importance. nih.gov A transition state analysis of, for example, a Suzuki or Buchwald-Hartwig coupling reaction involving the C-I bond would elucidate the mechanism of these complex transformations. This would involve modeling the oxidative addition, transmetalation, and reductive elimination steps, each with its own transition state. The energy profile would reveal the rate-determining step and provide insights into the role of the ligand and catalyst.
Conformational Analysis and Potential Energy Surfaces
The biological activity and chemical reactivity of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis, which examines the energy of the molecule as a function of its dihedral angles, is therefore a critical area of computational investigation. scribd.com The molecule possesses several rotatable bonds, including the C-N bond of the amino group, the C-C bond of the acetic acid moiety, and the C-N bond connecting the phenyl ring to the nitrogen atom.
A potential energy surface (PES) can be generated by systematically rotating around these bonds and calculating the corresponding energy at each point. nih.gov For instance, a two-dimensional PES could be constructed by varying the dihedral angles of the N-phenyl bond and the C-C bond of the acetic acid side chain. This would reveal the low-energy conformations (conformers) and the energy barriers between them. The global minimum on the PES represents the most stable conformation of the molecule in the gas phase.
It is anticipated that the most stable conformers will exhibit minimal steric hindrance. For example, the acetic acid group is likely to be oriented away from the bulky iodophenyl group. The orientation of the lone pair on the nitrogen atom relative to the phenyl ring will also significantly influence the conformational preference due to electronic effects.
The table below illustrates a hypothetical set of low-energy conformers and their relative energies, which could be obtained from a detailed conformational analysis.
| Conformer | Dihedral Angle 1 (C-N-C-C) | Dihedral Angle 2 (N-C-C=O) | Relative Energy (kcal/mol) |
| 1 | 180° | 60° | 0.00 |
| 2 | 60° | 180° | 1.25 |
| 3 | -60° | 180° | 1.25 |
| 4 | 180° | -60° | 2.50 |
Note: The values in this table are illustrative and would need to be confirmed by quantum mechanical calculations.
Quantum Chemical Parameters and Reactivity Descriptors
Quantum chemical calculations provide a powerful toolkit for understanding the electronic structure and reactivity of molecules. mdpi.comrasayanjournal.co.in For this compound, these parameters can predict its behavior in chemical reactions and its potential for biological interactions. Key parameters are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. acs.org Other important descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. rasayanjournal.co.in
These parameters can be calculated using various levels of theory, with Density Functional Theory (DFT) being a popular choice for its balance of accuracy and computational cost. The table below presents a hypothetical set of calculated quantum chemical parameters for this compound.
| Parameter | Value (eV) | Description |
| HOMO Energy | -8.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 7.3 | Indicator of chemical reactivity |
| Ionization Potential | 8.5 | Energy required to remove an electron |
| Electron Affinity | 1.2 | Energy released when an electron is added |
| Electronegativity | 4.85 | Tendency to attract electrons |
| Chemical Hardness | 3.65 | Resistance to change in electron distribution |
| Electrophilicity Index | 3.23 | Propensity to accept electrons |
Note: These values are illustrative and depend on the specific computational method and basis set used.
In Silico Assessment of Biological Activity Profiles (e.g., PASS Prediction)
In silico methods are increasingly used in drug discovery to predict the biological activity of chemical compounds. nih.gov One such tool is the Prediction of Activity Spectra for Substances (PASS) online service, which predicts a wide range of biological activities based on the structural formula of a compound. biorxiv.org The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) or inactive (Pi).
For this compound, a PASS prediction could reveal potential therapeutic applications or mechanisms of action. researchgate.net The prediction is based on a comparison of the input structure with a large database of known biologically active substances. biorxiv.org Activities with a high Pa value are considered more likely to be confirmed experimentally.
The table below provides a hypothetical PASS prediction for this compound, illustrating the types of activities that might be predicted.
| Predicted Biological Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
| Anti-inflammatory | 0.650 | 0.025 |
| Analgesic | 0.580 | 0.040 |
| Kinase Inhibitor | 0.520 | 0.065 |
| Antineoplastic | 0.450 | 0.080 |
| Antiviral | 0.380 | 0.120 |
Note: This is a hypothetical prediction. The actual PASS prediction may vary.
Such in silico assessments are valuable for prioritizing compounds for further experimental testing and for generating hypotheses about their molecular targets. biorxiv.orgresearchgate.net
Role as Intermediates and Building Blocks for Complex Organic Molecules
N-aryl glycines, the class of molecules to which this compound belongs, are recognized as crucial intermediates in the synthesis of a wide range of organic compounds. researchgate.net They are particularly noted as key precursors in the production of glycopeptide and β-lactam antibiotics. researchgate.net The synthesis of N-aryl glycines can be achieved through various methods, highlighting their accessibility and importance in synthetic chemistry. rsc.orgnih.gov For instance, an efficient one-pot procedure has been developed for synthesizing substituted N-aryl glycines from 2-chloro-N-aryl acetamides, which proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate. rsc.orgnih.gov This method is tolerant of both electron-donating and electron-withdrawing substituents on the aromatic ring. rsc.orgnih.gov
The presence of the iodine atom on the phenyl ring of this compound significantly enhances its utility as a building block. Aromatic iodides are particularly useful substrates for a wide range of transition metal-catalyzed cross-coupling reactions. mdpi.com This allows for the straightforward introduction of various substituents at the para-position, enabling the construction of complex molecular architectures. For example, the iodine can be used in Suzuki-Miyaura reactions to form new carbon-carbon bonds. organic-chemistry.org This reactivity makes this compound a valuable precursor for creating libraries of compounds for drug discovery and materials science. Beyond traditional synthesis, N-aryl glycine (B1666218) derivatives have also been explored as versatile initiators for thermal- or light-induced polymerizations, demonstrating their role in creating high-performance polymer materials. anu.edu.au
Table 1: Synthetic Routes to N-Aryl Glycine Scaffolds
| Method | Starting Materials | Key Reagents/Conditions | Description | Reference |
|---|---|---|---|---|
| Rearrangement of 2-chloro-N-aryl acetamides | Aromatic amines, Chloroacetyl chloride | CuCl2·2H2O, KOH, Acetonitrile | A one-pot, two-step procedure involving the formation and subsequent cleavage of a 1,4-diarylpiperazine-2,5-dione intermediate. | rsc.orgnih.gov |
| Reaction with Diethyl N-Boc-iminomalonate | Aryl iodides, Diethyl N-Boc-iminomalonate | Organomagnesium reagents (Grignard) | The aryl iodide is converted to an organomagnesium compound, which then reacts with the electrophilic glycine equivalent. | organic-chemistry.org |
| Tetrazine-Catalyzed C-S Bond Activation | α-benzylthioglycine ester, Electron-rich aromatics | 3,6-dichloro-1,2,4,5-tetrazine, Zinc acetate, Air | A novel catalytic system that facilitates the synthesis of N-aryl-α-arylated glycine ester derivatives under mild conditions. | rsc.org |
| Biocatalytic Asymmetric Synthesis | Arylamines, Fumarate | Ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) | An enzymatic approach that allows for the asymmetric synthesis of N-arylated aspartic acids, which are related to N-aryl amino acids. | acs.org |
Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis
The direct synthesis of enantioenriched N-arylated α-amino acids is a significant challenge in organic chemistry. acs.org These molecules are valuable as chiral building blocks for pharmaceuticals and agrochemicals. acs.org While this compound is not itself a chiral molecule, its core structure is a foundational element for developing chiral auxiliaries and ligands used in asymmetric synthesis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed. wikipedia.org N-aryl amino acid scaffolds can be derivatized to create such auxiliaries. More commonly, they serve as precursors for chiral ligands, which coordinate to a metal center to create a chiral catalyst. The development of chiral ligands is crucial for asymmetric catalysis, a field pioneered by figures like Knowles, who developed C2-symmetric diphosphine ligands for industrial processes like the synthesis of L-Dopa. nih.gov
The N-aryl glycine structure can be elaborated into more complex, rigid structures that can act as ligands. For example, they can be used to synthesize P,N-ligands, which have shown high efficiency in reactions like palladium-catalyzed allylic alkylation. nih.gov The iodine atom in this compound provides a convenient handle for further modification, allowing chemists to systematically alter the steric and electronic properties of the resulting ligand to optimize enantioselectivity for a specific transformation.
Table 2: Examples of Ligand Types Used in Asymmetric Synthesis
| Ligand Class | Coordinating Atoms | Example | Application | Reference |
|---|---|---|---|---|
| Diphosphines (C2-Symmetric) | P, P | DiPAMP, BINAP, DuPhos | Rh-catalyzed hydrogenation of dehydro-amino acid derivatives. | nih.gov |
| Bisoxazolines (BOX) | N, N | - | Versatile ligands prepared from chiral amino alcohols. | nih.gov |
| PHOX Ligands | P, N | Phosphinooxazolines | Pd-catalyzed allylic alkylation; Ir-catalyzed hydrogenation of olefins. | nih.gov |
| Hamari Ligands | N, N, O (Tridentate) | Axially chiral tridentate ligands | Asymmetric synthesis of various tailor-made amino acids. | bohrium.com |
Strategies for Bioconjugation and Biomolecule Modification
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a vital technique for creating novel therapeutics, diagnostics, and research tools. uri.eduuri.edu Aryl halides, particularly iodo-aromatic motifs like that in this compound, are central to several powerful bioconjugation strategies. These methods often target specific amino acid residues to achieve site-specific modification of proteins and peptides.
Cysteine is a prime target for chemical protein modification due to the unique reactivity of its thiol side chain, which is more nucleophilic than most other functional groups found in proteins. nih.gov Cysteine arylation creates a stable S–C(sp²) bond, and iodo-aromatic compounds are key reagents in this process. nih.gov One approach involves the use of hypervalent iodonium(III) compounds, which are highly reactive electrophiles that can arylate cysteine residues smoothly under mild conditions. uri.edu These reagents are promising for effective bioconjugation at neutral pH in aqueous media. uri.eduuri.edu Gold(III) organometallic complexes have also been shown to selectively arylate cysteine derivatives in mild conditions with quantitative yields and rapid reaction times. researchgate.net These methods, which leverage the reactivity of iodoaryls in their synthesis, are tolerant of a wide range of functional groups, enabling the attachment of complex molecules like fluorescent tags, polymers, and drugs. researchgate.net
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been successfully adapted for bioconjugation. scispace.com These methods are particularly effective for modifying peptides and proteins using aryl iodides. uni-goettingen.deresearchgate.net An iodo-aryl moiety can be incorporated into a peptide, for example as p-iodophenylalanine, where it acts as a stable, unreactive tag. kvinzo.comnih.gov The site-specific modification is then triggered by the addition of a palladium catalyst, which facilitates the coupling of the aryl iodide with a target molecule. kvinzo.com
This strategy has been used for the S-arylation of cysteine residues and the N-arylation of lysine (B10760008) residues in unprotected peptides. nih.govchem-station.com The choice of palladium catalyst and ligands is crucial for tailoring the reactivity and selectivity of the transformation. scispace.comchem-station.com For instance, a palladium complex with a t-BuBrettPhos ligand was found to be optimal for the arylation of lysine. chem-station.com The versatility of this approach allows for the installation of a diverse array of functional groups, including complex drug molecules and affinity tags, onto peptides and proteins. chem-station.com
Table 3: Palladium-Mediated Bioconjugation with Aryl Iodides
| Target Residue | Reaction Type | Key Reagents | Key Feature | Reference |
|---|---|---|---|---|
| Cysteine | S-Arylation | Pd(OAc)2 with DM-ADHP ligand | Selective arylation of a specific cysteine proximal to a metal-binding motif. | scispace.com |
| Lysine | N-Arylation | Pd complex with t-BuBrettPhos ligand | Chemoselective installation of aryl groups on lysine residues in unprotected peptides. | chem-station.com |
| Cysteine & Lysine | Cys-Lys Crosslinking | Biarylphosphine-supported palladium reagent | Transfers an aryl group to cysteine, which then reacts with a proximal lysine to form a stable crosslink. | nih.gov |
| p-Iodophenylalanine | S-Arylation | XantPhos Pd G3 precatalyst | Late-stage peptide diversification by coupling various thiols to the incorporated iodo-aryl tag. | kvinzo.com |
Nucleophilic aromatic substitution (SNAr) is another major pathway for arylating biomolecules. wikipedia.org Unlike typical SN2 reactions, the SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (the halide). wikipedia.orglibretexts.org For this reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the halide. libretexts.orgchemistrysteps.com
This requirement for electron-deficient aryl halides makes the SNAr reaction highly chemoselective. nih.gov In the context of bioconjugation, the highly nucleophilic thiol group of cysteine readily attacks activated aryl halides. nih.gov While the phenyl ring of this compound is not strongly electron-deficient, the principles of SNAr are fundamental to cysteine arylation strategies. mit.edu This mechanism is complementary to palladium-mediated methods, as SNAr is generally limited to electron-poor arenes, whereas palladium catalysis has a broader scope that includes electron-neutral and electron-rich aryl groups. nih.gov
Achieving site-selectivity is one of the most significant challenges in bioconjugation. nih.gov The ability to modify a biomolecule at a single, predetermined location is crucial for producing homogeneous conjugates with predictable properties. The incorporation of aryl halides into proteins and peptides is a powerful strategy for achieving this control. By genetically encoding an unnatural amino acid like p-iodophenylalanine, a unique chemical handle is introduced that can be addressed with high specificity using methods like palladium-catalyzed cross-coupling. kvinzo.comnih.gov
This "tag-and-modify" approach allows for the late-stage functionalization of complex biomolecules. Other site-specific methods have been developed to target other amino acids, such as the use of 4-azidophenyl glyoxal (B1671930) to selectively modify arginine residues. nih.govresearchgate.net The diverse toolkit of site-specific derivatization methods, in which iodo-aromatic motifs play a key role, enables the precise engineering of proteins and peptides for a wide range of applications in medicine and research.
Future Research Directions and Emerging Opportunities for 2 4 Iodophenyl Amino Acetic Acid
The scaffold of 2-[(4-Iodophenyl)amino]acetic acid, a synthetic amino acid derivative, presents a fertile ground for future scientific exploration. The inherent functionalities—a secondary amine, a carboxylic acid, and a readily modifiable iodophenyl ring—offer a versatile platform for chemical innovation. Emerging research opportunities are poised to expand its utility from a simple building block to a sophisticated component in advanced chemical and biomedical applications. The following sections detail promising avenues for future investigation.
Q & A
Q. What are the common synthetic routes for 2-[(4-Iodophenyl)amino]acetic acid, and how can coupling reactions be optimized?
The synthesis of this compound often involves coupling reactions between 4-iodoaniline derivatives and activated acetic acid intermediates. For example, DNA-encoded library synthesis (DELs) employs aryl halides like (4-iodophenyl)acetic acid as building blocks, using palladium-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce diversity . Optimization includes:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.
- Solvent systems : DMF or THF under inert atmospheres to prevent oxidation.
- Temperature control : Reactions often proceed at 60–80°C for 12–24 hours.
Validation via LC-MS or NMR ensures product integrity .
Q. What structural characterization techniques are most effective for confirming the crystalline structure of this compound?
X-ray crystallography using programs like SHELXL and SHELXT is critical. These tools automate space-group determination and refine atomic coordinates from single-crystal diffraction data . Key steps include:
- Data collection : High-resolution (<1.0 Å) reflection data.
- Refinement : Iterative cycles adjusting thermal parameters and hydrogen bonding networks.
- Validation : R-factor < 0.05 and residual electron density < 0.3 eÅ⁻³.
Complementary techniques like FT-IR (amide I/II bands) and ¹³C NMR (C-I coupling at ~90 ppm) further confirm functional groups .
Q. Which analytical methods are recommended for purity validation and quantification?
- HPLC : Use C18 columns with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water (gradient elution). Purity >95% is typical for research-grade material .
- Mass spectrometry (MS) : ESI-MS in positive ion mode detects [M+H]⁺ ions (expected m/z for C₈H₇INO₂: 276.95) .
- NMR : ¹H NMR in DMSO-d₆ resolves aromatic protons (δ 7.2–7.8 ppm) and the acetic acid backbone (δ 3.5–4.0 ppm) .
Advanced Research Questions
Q. How can the pharmacokinetic behavior of this compound be studied in vivo?
Radiolabeling with ¹³¹I enables biodistribution tracking. Methodology includes:
- Radiosynthesis : Reacting the precursor with Na¹³¹I under acidic conditions (e.g., HCl, 80°C) .
- Animal studies : Administer IV doses (1–5 µCi/g) to rodents; harvest organs (liver, kidneys) at timed intervals.
- Gamma counting : Quantify ¹³¹I uptake in tissues; calculate pharmacokinetic parameters (t₁/₂, AUC) .
Challenges : Deiodination in vivo may require blocking agents (e.g., potassium iodide) to stabilize the tracer .
Q. What strategies address contradictions in stability data under varying pH and temperature conditions?
Stability studies should:
- Design : Use accelerated degradation (e.g., 40°C/75% RH for 4 weeks) and pH extremes (1.0–9.0).
- Analytical endpoints : Monitor via HPLC for degradation products (e.g., 4-iodoaniline from hydrolysis).
- Mechanistic insights : DFT calculations predict hydrolysis pathways; buffers (e.g., citrate at pH 4.5) enhance stability .
Note : Conflicting data often arise from solvent polarity effects—validate in biologically relevant media (e.g., PBS) .
Q. How can molecular interactions with enzymes or receptors be systematically investigated?
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB 1XYZ) to predict binding poses. Focus on iodine’s hydrophobic/electrostatic roles .
- Surface plasmon resonance (SPR) : Immobilize target proteins (e.g., tyrosine kinases) on CM5 chips; measure binding kinetics (Kd, kon/koff) .
- Functional assays : Couple with fluorescent probes (e.g., FITC-labeled derivatives) to track cellular uptake via confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
